Cas no 16820-54-5 ((4-methoxynaphthalen-1-yl)methanol)

16820-54-5 structure
商品名:(4-methoxynaphthalen-1-yl)methanol
(4-methoxynaphthalen-1-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-1-naphthalenemethanol
- (4-methoxynaphthalen-1-yl)methanol
- NULL
- RARECHEM AL BD 0093
- 1-hydroxymethyl-4-methoxy-naphthalene
- 1-Hydroxymethyl-4-methoxy-naphthalin
- 4-Methoxy-1-hydroxymethyl-naphthalin
- 1-(Hydroxymethyl)-4-methoxynaphthalene
- 4-Methoxy-1-naphtylmethanol
- 1-(4-Methoxy-naphthalen-1-yl)-ethanol
- 1-Naphthalenemethanol, 4-methoxy-
- (4-methoxy-1-naphthyl)methanol
- 4-Methoxy-1-naphthylmethanol
- 4-Methoxynaphthalene-1-methanol
- (4-methoxy-1-naphthalenyl)methanol
- M2086
- A811029
- 16820-54-5
- DA-21163
- CS-0118730
- F1911-3819
- AKOS000336961
- 4-Methoxy-1-naphthalenemethanol, 97%
- SCHEMBL2608801
- DTXSID40358496
- Z57481182
- VBXSDYNXURBEQH-UHFFFAOYSA-N
- J-010436
- W17431
- EN300-126712
- MFCD04089264
- AS-61355
- AH-487/41949645
-
- MDL: MFCD04089264
- インチ: 1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3
- InChIKey: VBXSDYNXURBEQH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C(C([H])([H])O[H])C2=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 188.08400
- どういたいしつりょう: 188.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 密度みつど: 1.166
- ゆうかいてん: 75.0 to 80.0 deg-C
- ふってん: 77-81 °C
- フラッシュポイント: 173°C
- 屈折率: 1.627
- PSA: 29.46000
- LogP: 2.34070
(4-methoxynaphthalen-1-yl)methanol セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
-
危険物標識:

(4-methoxynaphthalen-1-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-61355-1G |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | >95% | 1g |
£146.00 | 2025-02-08 | |
| Enamine | EN300-126712-0.25g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 95.0% | 0.25g |
$44.0 | 2025-03-21 | |
| Enamine | EN300-126712-0.1g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 95.0% | 0.1g |
$30.0 | 2025-03-21 | |
| Enamine | EN300-126712-5.0g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 95.0% | 5.0g |
$287.0 | 2025-03-21 | |
| Enamine | EN300-126712-10.0g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 95.0% | 10.0g |
$504.0 | 2025-03-21 | |
| Chemenu | CM240309-5g |
(4-Methoxynaphthalen-1-yl)methanol |
16820-54-5 | 97% | 5g |
$201 | 2023-01-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2086-5g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 96.0%(GC) | 5g |
¥1650.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2086-1g |
(4-methoxynaphthalen-1-yl)methanol |
16820-54-5 | 96.0%(GC) | 1g |
¥490.0 | 2022-06-10 | |
| abcr | AB261710-1 g |
4-Methoxy-1-naphthalenemethanol; . |
16820-54-5 | 1g |
€90.10 | 2023-04-27 | ||
| eNovation Chemicals LLC | Y1226261-25g |
(4-Methoxynaphthalen-1-yl)methanol |
16820-54-5 | 95% | 25g |
$950 | 2024-06-03 |
(4-methoxynaphthalen-1-yl)methanol 関連文献
-
1. The synthesis of some 4-hydroxy- and 4-methoxy-naphthylalaninesA. J. Ablewhite,K. R. H. Wooldridge J. Chem. Soc. C 1967 2488
16820-54-5 ((4-methoxynaphthalen-1-yl)methanol) 関連製品
- 60201-22-1(6-Methoxynaphthalene-2-methanol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16820-54-5)(4-methoxynaphthalen-1-yl)methanol

清らかである:99%
はかる:25g
価格 ($):542.0